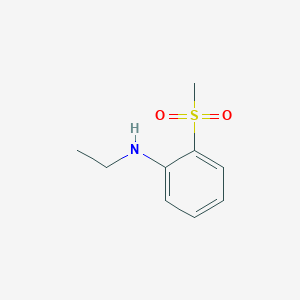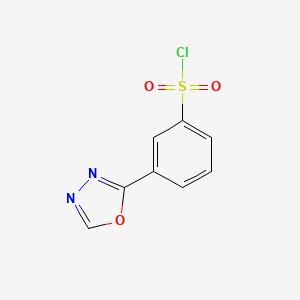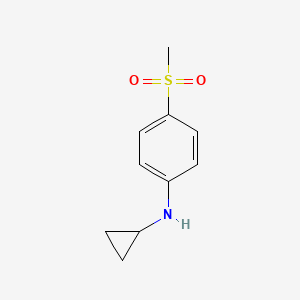
2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Overview
Description
2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring, and they exhibit a wide range of pharmacological properties.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , anti-inflammatory , and more . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways, depending on their specific targets
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Biochemical Analysis
Biochemical Properties
[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine on cells are diverse and can impact various cellular processes. It has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can affect gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. These effects can result in altered cellular functions, including changes in cell proliferation, apoptosis, and metabolic activity .
Molecular Mechanism
At the molecular level, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway in which the enzyme is involved. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. Additionally, the temporal effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine on cellular processes, such as gene expression and metabolic activity, can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can induce toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of dosage considerations in therapeutic applications .
Metabolic Pathways
[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine within cells and tissues are mediated by various transporters and binding proteins. For example, the compound may be transported across cell membranes by specific transporters, facilitating its entry into target cells. Once inside the cell, [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. For instance, localization to the nucleus may enable [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine to interact with transcription factors and modulate gene expression. Similarly, localization to the mitochondria could influence cellular metabolism and energy production. Understanding the subcellular localization of [2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine is essential for elucidating its precise biological roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of benzoxazole compounds .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzoxazepine: Exhibits a range of pharmacological activities, including anti-inflammatory effects.
Uniqueness
2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine stands out due to its unique combination of a benzoxazole ring with an ethylamine side chain, which enhances its biological activity and versatility in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its uniqueness .
Properties
IUPAC Name |
2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKVOLCOGUHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)


![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)




